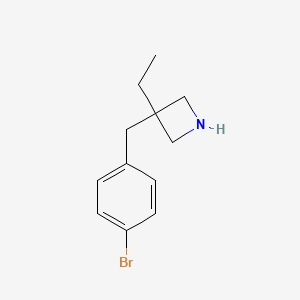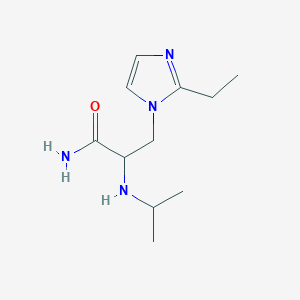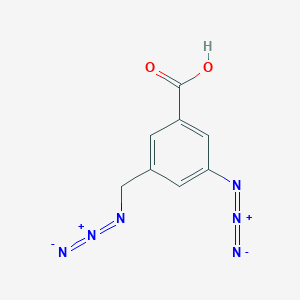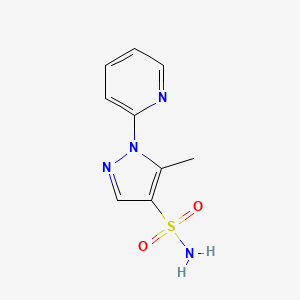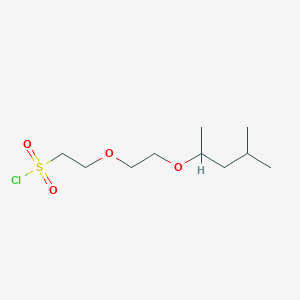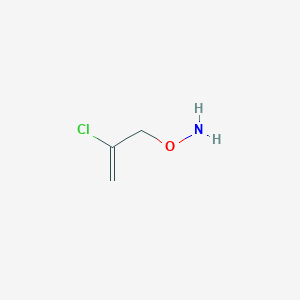![molecular formula C13H16OS B13524495 Cyclohexanone, 3-[(phenylmethyl)thio]- CAS No. 77670-21-4](/img/structure/B13524495.png)
Cyclohexanone, 3-[(phenylmethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylthio)cyclohexan-1-one is an organic compound with the molecular formula C13H16OS. It is a cyclohexanone derivative where a benzylthio group is attached to the third carbon of the cyclohexane ring.
Preparation Methods
The synthesis of 3-(Benzylthio)cyclohexan-1-one typically involves the reaction of cyclohexanone with benzylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylthiol, followed by nucleophilic substitution on the cyclohexanone . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial production methods for this compound are not widely documented, but scalable synthesis routes would likely involve similar reaction mechanisms with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Benzylthio)cyclohexan-1-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
3-(Benzylthio)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure is similar to certain bioactive molecules, making it a candidate for drug development and pharmacological studies.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Benzylthio)cyclohexan-1-one exerts its effects depends on the specific application. In medicinal chemistry, its activity may involve interactions with biological targets such as enzymes or receptors. The benzylthio group can participate in various binding interactions, while the cyclohexanone moiety can undergo metabolic transformations .
Comparison with Similar Compounds
3-(Benzylthio)cyclohexan-1-one can be compared to other cyclohexanone derivatives and benzylthio compounds:
Cyclohexanone: The parent compound, cyclohexanone, lacks the benzylthio group and has different reactivity and applications.
Other Substituted Cyclohexanones: Compounds such as 3-(methylthio)cyclohexan-1-one or 3-(phenylthio)cyclohexan-1-one have similar structures but different substituents, affecting their reactivity and applications.
Properties
CAS No. |
77670-21-4 |
|---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
3-benzylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
YYXFTEKRSDLAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


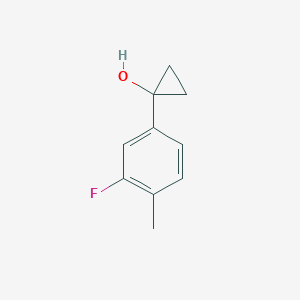



![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)

![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)

